1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Overview
Description
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of pyrrolo-fused compounds: Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives are synthesized through various chemical reactions, highlighting their importance in organic synthesis and potential for generating pharmacologically active structures (Bencková & Krutošíková, 1997).
Three-component condensation: Synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through three-component condensation demonstrates the versatility of 1H-pyrrolo[3,2-b]pyridine derivatives in organic chemistry (Lichitsky et al., 2010).
Structural determination: Studies on compounds like 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester contribute to the understanding of molecular structures and their properties (Chiaroni et al., 1994).
Antibacterial activity: A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids with potential antibacterial properties was synthesized, indicating a possible application in developing new antibiotics (Toja et al., 1986).
Inhibition of gastric acid secretion: Certain 1H-pyrrolo[3,2-b]pyridines can inhibit gastric acid secretion, suggesting a potential therapeutic application for gastrointestinal disorders (Palmer et al., 2008).
Biological activity: 1H-pyrrolo[3,2-c]pyridine core scaffolds demonstrate significant biological activity, highlighting their potential in drug discovery and development (Gayyur et al., 2022).
Xanthine oxidase inhibition: Compounds like 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its derivatives exhibit xanthine oxidase inhibitory properties, which could be useful in treating diseases like gout (Schneller et al., 1978).
Anti-inflammatory and analgesic activity: Derivatives of 1H-pyrrolo[3,2-c]pyridine, such as certain carboxylic acids, have shown potential as anti-inflammatory and analgesic agents (Muchowski et al., 1985).
Future Directions
The development of 1H-pyrrolo[3,2-c]pyridine derivatives as FGFR inhibitors represents an attractive strategy for cancer therapy . Future research could focus on optimizing these compounds for better potency and selectivity, as well as investigating their potential applications in other disease contexts.
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, and migration .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to the inhibition of tumor growth and progression .
Result of Action
The inhibition of FGFRs by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-1-2-9-3-5(6)7/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXCBDIUQIOENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646629 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119248-43-0 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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